molecular formula C18H22N2O4 B472700 3,4,5-triethoxy-N-pyridin-3-ylbenzamide CAS No. 292052-76-7

3,4,5-triethoxy-N-pyridin-3-ylbenzamide

Cat. No.: B472700
CAS No.: 292052-76-7
M. Wt: 330.4g/mol
InChI Key: PHHCLTOYQKAXLJ-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-pyridin-3-ylbenzamide is a benzamide derivative characterized by a triethoxy-substituted benzene ring (at positions 3, 4, and 5) and a pyridin-3-yl group attached via the amide nitrogen. Such attributes make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

CAS No.

292052-76-7

Molecular Formula

C18H22N2O4

Molecular Weight

330.4g/mol

IUPAC Name

3,4,5-triethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C18H22N2O4/c1-4-22-15-10-13(11-16(23-5-2)17(15)24-6-3)18(21)20-14-8-7-9-19-12-14/h7-12H,4-6H2,1-3H3,(H,20,21)

InChI Key

PHHCLTOYQKAXLJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CN=CC=C2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CN=CC=C2

solubility

47.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below summarizes key structural differences between 3,4,5-triethoxy-N-pyridin-3-ylbenzamide and analogs from the provided evidence:

Compound Name Core Structure Substituents/Functional Groups Heterocyclic Moieties Key Properties
This compound Benzamide 3,4,5-triethoxy, pyridin-3-yl Pyridine (amide group) Moderate solubility, π-π stacking
Analogs from Benzamide derivatives Varied: cyclohexylethoxy, fluor, pyrimidinyl, etc. Pyrimidine, pyrazine, triazolo-pyridine High lipophilicity (bulky groups), fluor-enhanced permeability
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide Benzamide 3,5-dimethoxy, 1-methylpyrazol-3-yl Pyrazole (amide group) Lower solubility, enhanced H-bonding
3-Ethoxy-N-[4-(triazolo-thiadiazole)phenyl]benzamide Benzamide 3-ethoxy, triazolo-thiadiazole Triazolo-thiadiazole Electron-withdrawing effects, metabolic stability

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